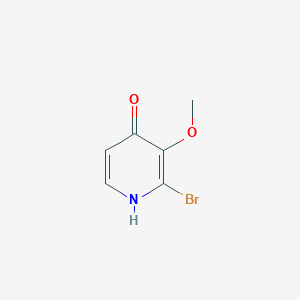
2-Bromo-3-methoxypyridin-4-ol
Descripción general
Descripción
2-Bromo-3-methoxypyridin-4-ol is a pyridine compound with a molecular weight of 204.02 . It can be used as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxypyridin-4-ol is represented by the formula C6H6BrNO2 . The SMILES string representation is COc1c(O)ccnc1Br .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
Brominated and methoxypyridines serve as key intermediates in the synthesis of complex pyridine derivatives. For instance, the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been demonstrated, where brominated pyridines are utilized as substrates for generating new cyanopyridine derivatives with significant antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013). This showcases the role of brominated pyridines in medicinal chemistry, specifically in the development of new antibacterial agents.
Photodynamic Therapy Applications
In the realm of photodynamic therapy (PDT), novel zinc phthalocyanine complexes substituted with methoxypyridine have been synthesized and characterized for their photophysical and photochemical properties. These complexes exhibit high singlet oxygen quantum yield, making them potential candidates for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This illustrates the utility of methoxypyridines in the development of photosensitizers for therapeutic applications.
Catalysis and Organic Transformations
Bromopyridine compounds are also pivotal in catalysis, particularly in facilitating cross-coupling reactions. The synthesis, characterization, and catalytic application of cobalt Schiff base complexes involving bromopyridine ligands in the Suzuki–Miyaura reaction highlight their effectiveness in promoting C-C coupling reactions, demonstrating their importance in organic synthesis (Ansari, Mahesh, & Bhat, 2019).
Material Science and Surface Modification
Brominated pyridine derivatives have also found applications in material science, particularly in designing surfaces with antibacterial properties. For instance, poly(4-vinyl-N-alkylpyridinium bromide) covalently attached to glass slides has been shown to kill airborne bacteria on contact, suggesting applications in developing antibacterial coatings and materials (Tiller, Liao, Lewis, & Klibanov, 2001).
Propiedades
IUPAC Name |
2-bromo-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXWIDZUNWGGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



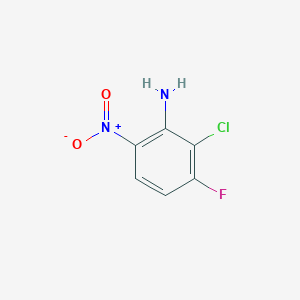
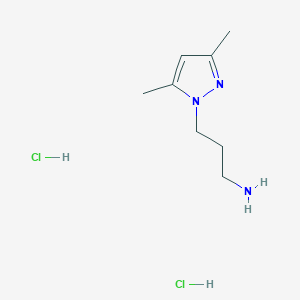

![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)


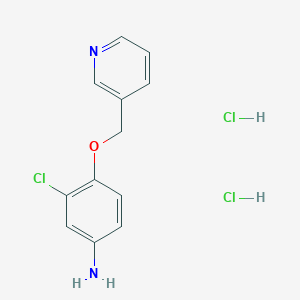
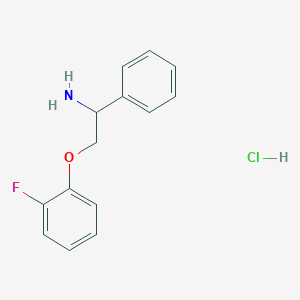
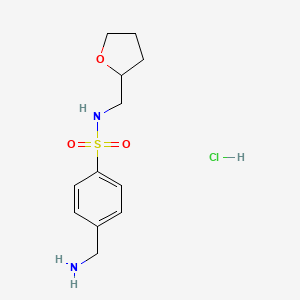
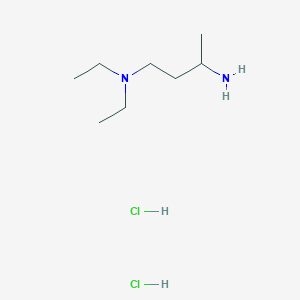
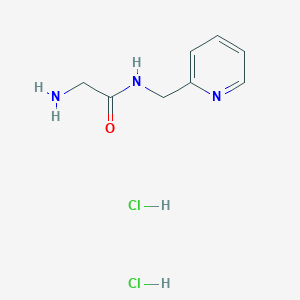
![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)
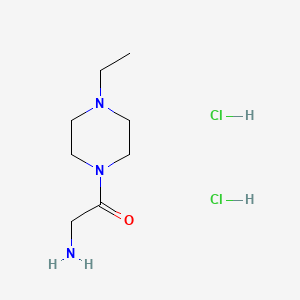
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)